Various synthetic routes have been explored for the preparation of (2R)-2-phenylpiperazine and its derivatives. One common approach involves the use of chiral resolution techniques, where a racemic mixture of 2-phenylpiperazine is separated into its individual enantiomers. This can be achieved by reacting the racemic mixture with a chiral resolving agent, forming diastereomeric salts that can be separated by fractional crystallization or other purification methods [].
Another strategy utilizes enantioselective synthesis, where chiral catalysts or auxiliaries are employed to control the stereochemical outcome of the reaction, leading to the preferential formation of the desired (2R)-enantiomer. For instance, asymmetric synthesis of Kelatorphan-like enkephalinase inhibitor (1S,2R,2′S)-2-[2′-(N-hydroxycarbamoylmethyl)-3′-phenylpropionylamino]cyclohexane-1-carboxylic acid, which contains a (2R)-2-phenylpiperazine moiety, has been achieved using this approach [].
For example, (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, a potent muscarinic M(3) receptor antagonist containing a (2R)-2-phenylpiperazine moiety, exerts its effects by selectively blocking M(3) receptors []. This suggests that structural modifications to the parent (2R)-2-phenylpiperazine molecule can lead to compounds with specific receptor binding affinities and pharmacological activities.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2